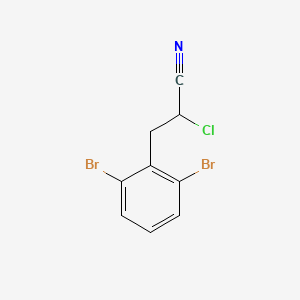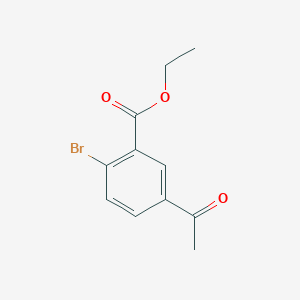
Ethyl 5-acetyl-2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-bromobenzoate: is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an acetyl group at the 5-position and a bromine atom at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl Benzoate: The synthesis of Ethyl 5-acetyl-2-bromobenzoate can start with the bromination of ethyl benzoate. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 2-position of the benzene ring.
Acetylation: The next step involves the acetylation of the brominated product. This can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product separation can also enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: Ethyl 5-acetyl-2-bromobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Formation of ethyl 5-acetyl-2-hydroxybenzoate or ethyl 5-acetyl-2-aminobenzoate.
Oxidation: Formation of ethyl 5-carboxy-2-bromobenzoate.
Reduction: Formation of ethyl 5-(1-hydroxyethyl)-2-bromobenzoate.
科学的研究の応用
Chemistry: Ethyl 5-acetyl-2-bromobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It can also be employed in the synthesis of specialty chemicals for various applications.
作用機序
The mechanism of action of Ethyl 5-acetyl-2-bromobenzoate depends on its specific application. In general, the bromine atom and acetyl group can participate in various chemical reactions, influencing the reactivity and interaction of the compound with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Ethyl 2-bromobenzoate: Similar structure but lacks the acetyl group at the 5-position.
Ethyl 5-acetylbenzoate: Similar structure but lacks the bromine atom at the 2-position.
Ethyl 2-acetylbenzoate: Similar structure but has the acetyl group at the 2-position instead of the 5-position.
Uniqueness: Ethyl 5-acetyl-2-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of these groups also influences the compound’s overall reactivity and interaction with other molecules.
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
ethyl 5-acetyl-2-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3 |
InChIキー |
PWFRAHRJXQBZBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)
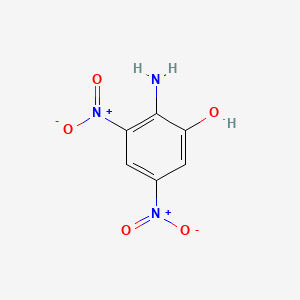

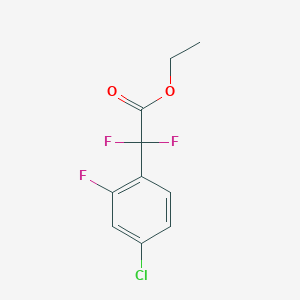
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
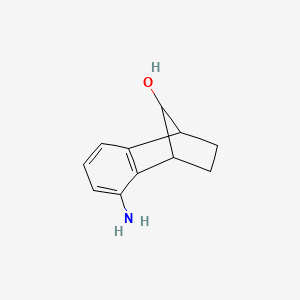
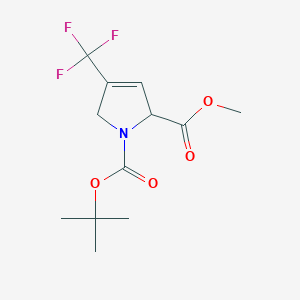
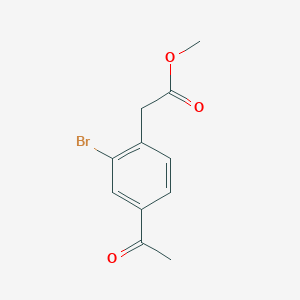
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
